molecular formula C9H21AsS B14661417 Tripropyl(sulfanylidene)-lambda~5~-arsane CAS No. 38287-19-3

Tripropyl(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14661417
CAS No.: 38287-19-3
M. Wt: 236.25 g/mol
InChI Key: DGRLJKKEUFCDIG-UHFFFAOYSA-N
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Description

Tripropyl(sulfanylidene)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds. These compounds are characterized by the presence of arsenic atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tripropyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of tripropylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{(C}_3\text{H}_7\text{)}_3\text{As} + \text{S} \rightarrow \text{(C}_3\text{H}_7\text{)}_3\text{AsS} ]

This reaction is usually conducted in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction temperature and time are optimized to achieve maximum yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which can then be purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tripropyl(sulfanylidene)-lambda~5~-arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce arsine derivatives.

Scientific Research Applications

Tripropyl(sulfanylidene)-lambda~5~-arsane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tripropyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tripropyl(sulfanylidene)-lambda~5~-phosphane
  • Sulfenamides
  • Sulfinamides
  • Sulfonamides

Uniqueness

Tripropyl(sulfanylidene)-lambda~5~-arsane is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

38287-19-3

Molecular Formula

C9H21AsS

Molecular Weight

236.25 g/mol

IUPAC Name

tripropyl(sulfanylidene)-λ5-arsane

InChI

InChI=1S/C9H21AsS/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3

InChI Key

DGRLJKKEUFCDIG-UHFFFAOYSA-N

Canonical SMILES

CCC[As](=S)(CCC)CCC

Origin of Product

United States

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